tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate
Overview
Description
Preparation Methods
The synthesis of tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate involves multiple steps. One common synthetic route includes the protection of an amino group with a tert-butyl carbamate (BOC) group, followed by formylation and introduction of the trifluoromethoxy group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these laboratory procedures with optimizations for yield and purity .
Chemical Reactions Analysis
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound may contribute to the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems .
Comparison with Similar Compounds
tert-Butyl 2-Formyl-4-(trifluoromethoxy)phenylcarbamate can be compared with similar compounds such as:
tert-Butyl 2-Formyl-4-methoxyphenylcarbamate: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
tert-Butyl 2-Formyl-4-(trifluoromethyl)phenylcarbamate: Contains a trifluoromethyl group instead of trifluoromethoxy, affecting its electronic and steric properties.
tert-Butyl 2-Formyl-4-(difluoromethoxy)phenylcarbamate: Has one less fluorine atom, which can influence its reactivity and interactions.
These comparisons highlight the unique properties of this compound, particularly the presence of the trifluoromethoxy group, which can significantly impact its chemical behavior and applications.
Properties
IUPAC Name |
tert-butyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO4/c1-12(2,3)21-11(19)17-10-5-4-9(6-8(10)7-18)20-13(14,15)16/h4-7H,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUUAEMQZAOMHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501166098 | |
Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505084-60-6 | |
Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505084-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[2-formyl-4-(trifluoromethoxy)phenyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501166098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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